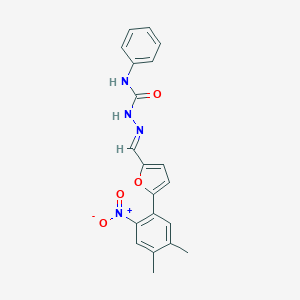![molecular formula C18H19NO4 B391744 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B391744.png)
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tricyclo[3.2.2.02,4]non-8-ene core, which is a rigid and strained system, making it a fascinating subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-methoxyphenylcarbamoyl group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and coupling steps.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boron tribromide, sodium hydride.
Major Products
Oxidation: Esters, anhydrides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model system to study the reactivity of strained tricyclic systems. It is also used in the development of new synthetic methodologies.
Biology
In biology, derivatives of this compound are being investigated for their potential as enzyme inhibitors. The rigid structure of the tricyclic core makes it a good candidate for binding to active sites of enzymes.
Medicine
In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their unique structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic core allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid: Unique due to its tricyclic core and methoxyphenylcarbamoyl group.
Tricyclo[3.2.2.02,4]non-8-ene derivatives: Similar core structure but different functional groups.
2-methoxyphenylcarbamoyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a rigid tricyclic core with a methoxyphenylcarbamoyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3g/mol |
Nom IUPAC |
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C18H19NO4/c1-23-14-5-3-2-4-13(14)19-17(20)15-9-6-7-10(12-8-11(9)12)16(15)18(21)22/h2-7,9-12,15-16H,8H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
WKXASDAMCFZKKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391662.png)
![4-[(3,4-DIHYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B391663.png)
![2,4-diiodo-6-{[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B391664.png)
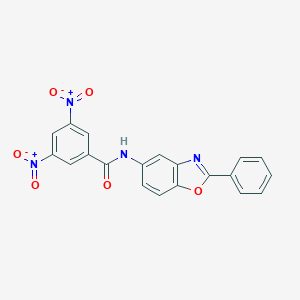
![2-{[5-(2-{4-nitrophenyl}carbohydrazonoyl)-2-furyl]sulfanyl}-N-phenylacetamide](/img/structure/B391671.png)
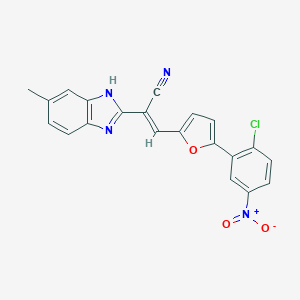
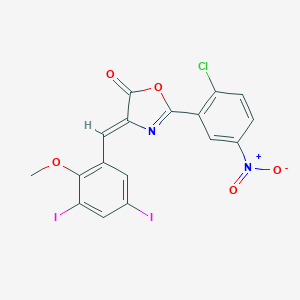
![4-Chloro-2-nitro-3,5-dimethyl-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B391675.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B391678.png)
![9H-fluoren-9-one [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391679.png)
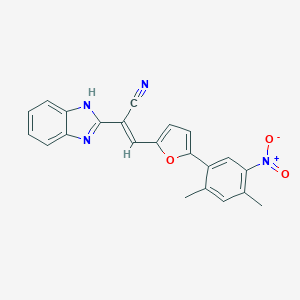
![6-(4-o-Tolyloxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B391681.png)
![4-[4-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B391682.png)
